N-ethyl-2,4,6-trichlorophenoxyacetamide
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Overview
Description
N-ethyl-2,4,6-trichlorophenoxyacetamide is a synthetic organic compound with the molecular formula C10H10Cl3NO2 It is characterized by the presence of an ethyl group, a trichlorophenoxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,4,6-trichlorophenoxyacetamide typically involves the reaction of 2,4,6-trichlorophenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting ethyl 2-(2,4,6-trichlorophenoxy)acetate is then reacted with ammonia or an amine to form the acetamide derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,4,6-trichlorophenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-ethyl-2,4,6-trichlorophenoxyacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-ethyl-2,4,6-trichlorophenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, disrupting cellular processes, or inducing oxidative stress. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-ethyl-2,4,6-trichlorophenoxyacetamide include:
- N-(2-ethyl-6-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(2,6-diethylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(2-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichlorophenoxy group provides enhanced stability and reactivity, while the ethyl and acetamide groups contribute to its solubility and potential biological activity .
Properties
Molecular Formula |
C10H10Cl3NO2 |
---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
N-ethyl-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C10H10Cl3NO2/c1-2-14-9(15)5-16-10-7(12)3-6(11)4-8(10)13/h3-4H,2,5H2,1H3,(H,14,15) |
InChI Key |
IVLCILLCMMCPDU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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